Compound Description: SSR240612 is a potent, orally active, and selective non-peptide antagonist of the bradykinin B1 receptor. [] It exhibits high affinity for the B1 receptor in both human fibroblasts and recombinant human B1 receptors expressed in human embryonic kidney cells. [] This compound effectively antagonizes the effects of des-Arg9-bradykinin, a B1 receptor agonist, in various in vitro and in vivo models, demonstrating its potential as a therapeutic agent for inflammatory conditions and pain. []
Relevance: SSR240612 shares the 1,3-benzodioxol-5-ylmethyl moiety with the target compound, N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide. Both compounds also feature a sulfonamide group, albeit with different substituents on the sulfur atom. This suggests potential exploration of a shared pharmacophore, particularly if the target compound's activity involves interactions with similar biological targets.
Compound Description: This compound belongs to a series of novel oxazolidinones exhibiting potent anti-mycobacterial activity in vitro and in zebrafish infected with Mycobacterium marinum. [] Compound 7 demonstrates superior bactericidal effects compared to linezolid, a clinically used oxazolidinone antibiotic. []
Relevance: Although structurally distinct from N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide, this compound falls within the same broad category of antibacterial agents. This connection highlights the potential for exploring the target compound's activity against mycobacterial infections, particularly given its structural similarity to known antibacterials.
Compound Description: Imatinib is a potent inhibitor of platelet-derived growth factor receptor tyrosine kinase. [, , ] It is used in the treatment of angiotensin II-induced diseases, particularly hypertension and hypertension-induced disorders. [, ]
Relevance: Imatinib possesses a benzamide core structure, similar to N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide. While the substituents on the benzamide ring differ, this shared core structure suggests potential overlap in their biological activities, particularly in pathways related to vascular permeability, which are influenced by both angiotensin II and platelet-derived growth factor signaling. , ,
N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide, hydrochloride salt (AACBA; GSK314181A)
Compound Description: AACBA is a P2X7 receptor antagonist investigated for its potential in treating pain and inflammation. [] This compound demonstrates potent inhibition of human P2X7-mediated calcium flux and YO-PRO-1 uptake. [] Studies in animal models show AACBA reduces LPS-induced interleukin-6 release, prevents carrageenan-induced paw edema and mechanical hypersensitivity, and has prophylactic effects in collagen-induced arthritis. []
Relevance: While structurally distinct from N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide, the shared benzamide core and potential involvement in inflammatory pathways suggest a connection worthy of consideration. The benzamide moiety could represent a structural motif relevant to interacting with inflammatory mediators or receptors.
Compound Description: Ivacaftor is a potentiator drug approved for treating cystic fibrosis caused by the ∆F508 mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. [] It improves chloride channel function but has been found to reduce the cellular stability of ∆F508-CFTR and potentially hinder the efficacy of corrector drugs. []
Relevance: This research highlights a potential class effect of potentiator drugs on CFTR stability and corrector efficacy. [] Although N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide is not a potentiator, if its structure were modified to target CFTR, this knowledge about Ivacaftor's effects on corrector action would be essential to consider.
Compound Description: Alda-1 is an activator of aldehyde dehydrogenase 2 (ALDH2). [] In a swine model of cardiac arrest, Alda-1 demonstrated cardioprotective and neuroprotective effects post-resuscitation by inhibiting pyroptosis, an inflammatory cell death pathway. []
Relevance: Alda-1 possesses a 1,3-benzodioxol-5-ylmethyl moiety identical to the target compound N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide, suggesting that this structural element could play a role in interacting with similar biological targets or pathways. The shared benzamide group further reinforces their structural relatedness.
2-[(4-chlorophenyl)methyl]-5-(1-methylethyl)-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol (Ipconazole) and 4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile (Fludioxonil)
Compound Description: Ipconazole and fludioxonil are broad-spectrum preplant fungicides. [] They were studied as seed treatments for low phytic acid (LPA) soybean genotypes, which often exhibit low field emergence. [] Results showed that seed treatments with ipconazole and fludioxonil significantly improved field emergence across all genotypes compared with untreated seeds. []
Relevance: Fludioxonil contains a 1,3-benzodioxol moiety, which is structurally similar to the 1,3-benzodioxol-5-ylmethyl group in N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide. Although the positions of substituents differ, the presence of this common ring system suggests a potential for exploring the target compound's antifungal properties.
Compound Description: M30 is a nitro reduction metabolite of the Bcl-2 inhibitor venetoclax. [] This metabolite was identified as a significant component in feces after administration of radiolabeled venetoclax to healthy volunteers. []
Relevance: M30 shares the benzamide core and the sulfonamide group with N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide, indicating a structural connection despite differences in other substituents. This suggests potential for investigating the target compound for Bcl-2 inhibitory activity, given its similarity to a known Bcl-2 inhibitor metabolite.
Compound Description: This class of compounds was synthesized via an unusual Mannich-type cyclization reaction. [] The synthesis involved the reaction of N-methylmorpholinium 4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates with 3-(1,3-benzodioxol-5-yl)-2-methylpropanal and p-toluidine. [] The structure of the key compound was confirmed by X-ray crystal structure analysis. []
Relevance: This class of compounds shares the 1,3-benzodioxol-5-ylmethyl substituent with N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide. The shared structural element suggests a possible common synthetic route or potential for exploring similar biological targets, particularly those involving heterocyclic interactions.
Compound Description: INCB3344 is a selective antagonist of the CCR2 receptor, which plays a crucial role in neuropathic pain development. [, ] Studies in animal models show that INCB3344 effectively blocks the potentiating effects of CCL2, a chemokine that activates CCR2, on Nav1.8 sodium channel currents in sensory neurons, reducing neuropathic pain. [] It also reverses upregulated expression of proinflammatory markers and ERK1/2 pathway activation in the dorsal horn spinal cord of neuropathic pain animal models. []
Relevance: INCB3344 shares a 1,3-benzodioxol-5-yl moiety with N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide, and both contain a benzamide core. These common structural features suggest potential for the target compound to interact with CCR2 or related chemokine receptors. Further investigation could reveal shared pharmacological activities, especially those related to pain and inflammation. ,
4-amino-N-(2-methylpropyl)benzenesulfonamide
Compound Description: This compound is identified as a process-related impurity in ritonavir hydrochloride bulk and tablet formulations. [] Its synthesis involves sulfanilic acid, isobutylamine, and methanol as a catalyst. [] Analytical methods using RP-HPLC were developed and validated to quantify this impurity. []
Relevance: 4-amino-N-(2-methylpropyl)benzenesulfonamide belongs to the sulfonamide class, sharing this key functional group with N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide. While the rest of their structures differ significantly, this commonality could inform the synthesis or analytical methods for the target compound.
Compound Description: Ritonavir is an antiretroviral agent used in the treatment of HIV/AIDS. [, ] It acts as an HIV protease inhibitor. []
Relevance: Ritonavir is mentioned in the context of developing analytical methods for quantifying impurities in pharmaceutical formulations. [, ] While not structurally related to N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide, the focus on impurity analysis and validation in the provided papers is relevant to any potential development of the target compound as a pharmaceutical product. ,
Compound Description: This compound is used in a method for preparing pancreatic hormone-producing cells from human induced pluripotent stem (iPS) cells. [] It is added to the culture medium during a specific stage of the differentiation process. [] This method is designed for potential application in cell-based therapy for treating diabetes mellitus. []
Relevance: Although structurally unrelated to N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide, the inclusion of this compound highlights the potential for the target compound to be investigated for its effects on cell differentiation or its potential use in developing cell-based therapies for various diseases.
Compound Description: This compound is utilized in a method for preparing pancreatic hormone-producing cells from human induced pluripotent stem (iPS) cells. [] It is added to the culture medium during a specific stage of the differentiation process, along with retinoic acid, dorsomorphin, and basic fibroblast growth factor. []
Relevance: This compound shares the 1,3-benzodioxol-5-yl moiety and benzamide core with N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide. The shared structural features and their involvement in cell differentiation processes warrant further investigation into the target compound's potential role in similar biological contexts.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.